molecular formula C20H20N10O3S B394659 ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B394659
M. Wt: 480.5g/mol
InChI Key: MPHNTFSSZKVFIC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the oxadiazole ring.
  • Introduction of the amino group.
  • Construction of the triazole ring.
  • Attachment of the indole and propyl groups.
  • Esterification to form the ethyl carboxylate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Other triazole derivatives with similar structures may include compounds like 1,2,3-triazole-4-carboxylates with different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various functional groups.

    Indole Derivatives: Indole-based compounds with different side chains.

Uniqueness

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer specific biological activities and chemical reactivity not found in simpler compounds.

Properties

Molecular Formula

C20H20N10O3S

Molecular Weight

480.5g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate

InChI

InChI=1S/C20H20N10O3S/c1-3-9-29-12-8-6-5-7-11(12)14-17(29)22-20(25-23-14)34-10-13-15(19(31)32-4-2)24-28-30(13)18-16(21)26-33-27-18/h5-8H,3-4,9-10H2,1-2H3,(H2,21,26)

InChI Key

MPHNTFSSZKVFIC-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(N=NN4C5=NON=C5N)C(=O)OCC

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(N=NN4C5=NON=C5N)C(=O)OCC

Origin of Product

United States

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